molecular formula C7H8BrFS B1492082 2-(1-Bromo-2-fluoropropan-2-yl)thiophene CAS No. 2092065-19-3

2-(1-Bromo-2-fluoropropan-2-yl)thiophene

Cat. No.: B1492082
CAS No.: 2092065-19-3
M. Wt: 223.11 g/mol
InChI Key: DWTAZTPOVMVSSQ-UHFFFAOYSA-N
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Description

2-(1-Bromo-2-fluoropropan-2-yl)thiophene is a versatile heterocyclic building block designed for advanced chemical synthesis and research applications. The compound features a thiophene ring, a privileged scaffold in medicinal chemistry, functionalized with a bromo-fluoroalkyl chain. This specific arrangement of halogen atoms and the electron-rich thiophene ring makes it a valuable intermediate for constructing complex molecules. The primary research value of this compound lies in its application across multiple domains. In medicinal chemistry , the thiophene nucleus is a prominent pharmacophore, ranked 4th among U.S. FDA-approved small drug molecules containing sulfur . It is frequently explored as a bio-isosteric replacement for phenyl rings, which can enhance a compound's metabolic stability, binding affinity, and overall physicochemical properties . Researchers can utilize the reactive bromine and fluorine handles on the alkyl chain to facilitate cross-coupling reactions, nucleophilic substitutions, and ring-forming annulations to create novel drug candidates. These candidates target a diverse range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents . Beyond pharmaceutical research, this compound holds significant potential in materials science . Thiophene derivatives are extensively used in developing organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Furthermore, its structure suggests potential utility in corrosion science, as thiophene-based compounds are known for their outstanding corrosion protection properties for metals and alloys, functioning through strong coordination bonding with metallic substrates . The molecule's reactivity allows it to serve as a precursor in metal-catalyzed and metal-free synthetic pathways for generating more complex heterocyclic systems, such as benzo[b]thiophenes . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1-bromo-2-fluoropropan-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFS/c1-7(9,5-8)6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTAZTPOVMVSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C1=CC=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene to 2-Bromothiophene

A fundamental step towards preparing halogenated thiophene derivatives is the selective bromination of thiophene at the 2-position.

  • Method: Thiophene is reacted with sodium bromide (NaBr), sulfuric acid (H₂SO₄), and hydrogen peroxide (H₂O₂) to generate bromine in situ, which selectively brominates the 2-position of thiophene.
  • Conditions: The molar ratio of thiophene to sodium bromide, sulfuric acid, and hydrogen peroxide is approximately 1: (0.8–1.1): (1.0–1.5): (1.0–1.4). The reaction temperature is maintained between 0 to 20 °C, preferably 5 to 10 °C, for 15 to 20 hours.
  • Advantages: This method improves substitution selectivity at the 2-position, minimizes 3-bromothiophene byproduct, and uses environmentally friendly reagents. Sodium bromide and L-valine methyl ester can be sourced from commercial products or as waste from valsartan production, reducing cost.
  • Example: In one example, 0.535 mol thiophene was reacted with sodium bromide, sulfuric acid, and hydrogen peroxide at 5–10 °C for 18 hours, yielding 2-bromothiophene with 0.12% 3-bromothiophene impurity.
Reagent Molar Ratio (to Thiophene) Reaction Temperature (°C) Reaction Time (hours) Selectivity & Yield Notes
Sodium bromide (NaBr) 0.8–1.1 5–10 15–20 High 2-bromothiophene selectivity, low 3-bromo impurity (0.12%)
Sulfuric acid (H₂SO₄) 1.0–1.5
Hydrogen peroxide (H₂O₂) 1.0–1.4

Introduction of Fluoropropan-2-yl Side Chain

The fluoropropan-2-yl substituent can be introduced via nucleophilic substitution or addition reactions involving fluorinated alkyl halides or related intermediates.

  • General Strategy: The key approach involves the reaction of 2-bromothiophene with a fluorinated propylating agent bearing a bromine substituent, such as 1-bromo-2-fluoropropane derivatives, under conditions favoring substitution at the thiophene 2-position.
  • Fluorination Methods: Fluorine introduction is often achieved using fluorinated alkyl halides or via fluorination of suitable precursors using reagents like Selectfluor or other electrophilic fluorinating agents.
  • Challenges: Regioselectivity and control of side reactions are critical, as multiple reactive sites exist on the thiophene ring and alkyl chain.

Synthesis via Suzuki Cross-Coupling and Related Coupling Reactions

For complex thiophene derivatives, Suzuki cross-coupling reactions are widely used to attach functionalized side chains.

  • Example: 2-bromothiophene derivatives can be coupled with boronic acid derivatives of fluoropropyl groups under palladium catalysis to form C–C bonds.
  • Conditions: Typical conditions involve Pd(PPh₃)₄ catalyst, potassium phosphate base, and solvents like 1,4-dioxane or ethanol under inert atmosphere at elevated temperatures (~85–90 °C) for 12–18 hours.
  • Yields: Moderate to good yields (33–94%) have been reported for analogous thiophene derivatives.

Summary Table of Key Preparation Steps

Step Key Reagents & Conditions Outcome/Notes
1. Bromination of Thiophene NaBr, H₂SO₄, H₂O₂; 5–10 °C; 15–20 h High selectivity for 2-bromothiophene
2. Fluoropropan-2-yl Addition Fluorinated alkyl halides; nucleophilic substitution Introduction of fluoropropan-2-yl group
3. Suzuki Coupling Pd catalyst, boronic acid derivatives, base, inert atmosphere Formation of C–C bond, moderate to high yield
4. Fluorinated Benzaldehyde Synthesis (Model) Various bases, mercaptoacetate esters, Pd catalysis Insight into fluorine/bromine incorporation

Research Findings and Considerations

  • The in situ generation of bromine from sodium bromide and hydrogen peroxide is an environmentally friendly and cost-effective method for selective bromination of thiophene.
  • Use of L-valine methyl ester as an additive improves regioselectivity and reduces byproducts.
  • Fluorination and bromination on alkyl side chains require careful selection of reagents and conditions to avoid overreaction or side products.
  • Suzuki coupling provides a versatile route for constructing complex thiophene derivatives with halogenated side chains.
  • Reaction monitoring by GC, TLC, and NMR is essential for optimizing yields and purity.
  • Purification often involves distillation or column chromatography to separate regioisomers and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromo-2-fluoropropan-2-yl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction: Reduction reactions can produce corresponding saturated compounds.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-Bromo-2-fluoropropan-2-yl)thiophene has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in cross-coupling reactions and other synthetic transformations.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of thiophene derivatives with biological targets.

  • Industry: Its unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-Bromo-2-fluoropropan-2-yl)thiophene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(1-Bromo-2-fluoropropan-2-yl)thiophene is similar to other halogenated thiophenes, such as 2-(1-chloro-2-fluoropropan-2-yl)thiophene and 2-(1-bromo-2-chloropropan-2-yl)thiophene. its unique combination of bromine and fluorine atoms imparts distinct reactivity and properties compared to these compounds. This uniqueness makes it particularly valuable in specific applications where the presence of both halogens is advantageous.

Biological Activity

The compound 2-(1-Bromo-2-fluoropropan-2-yl)thiophene is a thiophene derivative that has garnered interest due to its potential biological activities. Thiophenes are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by relevant data and research findings.

The molecular formula of this compound is C6H6BrFC_6H_6BrF with a molecular weight of approximately 201.02 g/mol. The structure consists of a thiophene ring substituted with a bromo and a fluoro group, which may influence its biological interactions.

Biological Activities

Thiophene derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Thiophenes have shown efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria using methods like the broth microdilution susceptibility test .
  • Anti-inflammatory Effects : Some thiophene derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
  • Antitumor Properties : Research indicates that thiophene derivatives can act as anticancer agents by targeting specific cellular pathways involved in tumor growth and metastasis. The ability of these compounds to modulate kinase activity has been highlighted in several studies .

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeExample CompoundsMechanism/Notes
Antimicrobial3-Halobenzo[b]thiophenesEffective against S. aureus, E. faecalis
Anti-inflammatoryVarious thiophene derivativesInhibition of COX enzymes
AntitumorThiophene-based drugsTargeting kinases and apoptosis modulators

Case Studies

  • Antimicrobial Activity : A study evaluated several thiophene derivatives' effectiveness against common bacterial pathogens. The results indicated that certain substitutions on the thiophene ring significantly enhanced antimicrobial activity, suggesting that this compound could exhibit similar or improved efficacy depending on its specific substituents .
  • Anti-inflammatory Potential : In vitro studies demonstrated that thiophene compounds could reduce the production of inflammatory mediators in macrophages, indicating their potential use in treating inflammatory diseases. The presence of electron-withdrawing groups like bromine may enhance this effect by stabilizing the compound's reactive forms .
  • Anticancer Activity : Research on thiophene derivatives revealed their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The structural characteristics of this compound may allow it to interact effectively with cancer cell receptors, leading to potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Bromo-2-fluoropropan-2-yl)thiophene, and what are their respective advantages?

The synthesis of brominated thiophene derivatives typically involves reduction or halogenation reactions. For example, borane-mediated reduction of ketone intermediates (e.g., (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone) is a high-yield method under optimized solvent conditions (e.g., dichloromethane or acetonitrile) with acid catalysts like BF₃·Et₂O . Alternative routes using hydrazine hydrate in ethylene glycol under inert atmospheres are also reported, though they may require higher temperatures and longer reaction times. Method selection depends on substrate stability and desired scalability.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is refined using programs like SHELXL , which resolves bond lengths, angles, and intermolecular interactions. For example, in related brominated thiophenes, C–H···π interactions and halogen bonding (Br···Cl contacts ≈3.7 Å) stabilize the crystal lattice . Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹⁹F NMR).
  • IR : Peaks for C-Br (~500–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
    Cross-validation with SC-XRD ensures structural accuracy.

Q. How is the purity of this compound assessed?

Analytical HPLC or GC-MS with internal standards quantifies impurities. For example, residual solvents are monitored via headspace GC, while chiral purity is assessed using chiral columns. Reported purity thresholds for research-grade compounds typically exceed 95% .

Advanced Questions

Q. How does bromo-fluoro substitution influence electronic coupling in thiophene-based systems?

Bromo and fluorine groups alter electron density via inductive effects. Bromine’s electron-withdrawing nature reduces π-conjugation, while fluorine’s electronegativity enhances stability. Cyclic voltammetry and EPR studies on analogous thiophenes reveal that single heteroatoms (e.g., S, Se) mediate electronic coupling between substituents, with minimal disruption from halogens . DFT calculations further predict frontier molecular orbital distributions.

Q. What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond length deviations) are addressed by:

  • Multi-technique validation : Cross-referencing NMR/IR with SC-XRD.
  • Dynamic effects : NMR captures time-averaged conformations, while XRD provides static snapshots.
  • SHELX refinement : Adjusting thermal parameters and occupancy ratios to reconcile outliers .

Q. How can computational chemistry predict the reactivity of brominated thiophene derivatives?

Density Functional Theory (DFT) calculates reaction pathways (e.g., nucleophilic substitution at the bromine site). For example, Fukui indices identify electrophilic/nucleophilic regions, while transition-state modeling predicts activation energies for fluorination or cross-coupling reactions .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Catalyst screening : Borane complexes (e.g., BH₃·THF) improve reduction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability.
  • Temperature control : Low temperatures (–20°C to 0°C) minimize side reactions during halogenation.

Q. What challenges arise in determining 3D conformation via X-ray crystallography?

  • Disorder : Dynamic groups (e.g., fluoropropyl chains) require multi-conformer models.
  • Twinned crystals : SHELXD detects pseudo-symmetry and refines twin laws .
  • Weak diffraction : Synchrotron radiation improves resolution for low-quality crystals.

Q. How are structure-activity relationships (SARs) explored for bromo-fluorothiophenes?

  • Bioisosteric replacement : Swapping Br with Cl/I probes steric and electronic effects.
  • Antifungal assays : Analogous cycloalkyl-thiophenes show activity against Candida albicans via membrane disruption .
  • Docking studies : Molecular modeling identifies binding motifs in enzyme active sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Bromo-2-fluoropropan-2-yl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(1-Bromo-2-fluoropropan-2-yl)thiophene

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